molecular formula C9H17N3S B14197194 N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide CAS No. 923275-59-6

N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide

Cat. No.: B14197194
CAS No.: 923275-59-6
M. Wt: 199.32 g/mol
InChI Key: GFHOGXIVRADVBL-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of N,N-diethylhydrazinecarbothioamide with 4-methyl-3-oxobutanoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-methyl-1H-pyrazole-3-carbothioamide: Similar structure but lacks the dihydro component.

    N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-sulfonamide: Similar structure but with a sulfonamide group.

Uniqueness

N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbothioamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

923275-59-6

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

N,N-diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide

InChI

InChI=1S/C9H17N3S/c1-4-12(5-2)9(13)8-7(3)6-10-11-8/h7,10H,4-6H2,1-3H3

InChI Key

GFHOGXIVRADVBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)C1=NNCC1C

Origin of Product

United States

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